molecular formula C16H13N3S B6629077 4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile

4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile

Cat. No. B6629077
M. Wt: 279.4 g/mol
InChI Key: GXOJUVKIKJGMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile, also known as BTA-EG4 or K114, is a fluorescent probe that has been widely used in scientific research for the detection of cysteine residues in proteins. This molecule has a unique structure that allows it to selectively react with cysteine residues, making it a valuable tool for studying protein function and localization. In

Mechanism of Action

The mechanism of action of 4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile involves the selective reaction of the molecule with cysteine residues in proteins. The reaction results in the formation of a covalent bond between the probe and the cysteine residue, which produces a fluorescent signal. The reaction is specific to cysteine residues and does not react with other amino acids, making it a valuable tool for studying protein function and localization.
Biochemical and Physiological Effects:
4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile has been shown to have minimal effects on protein function and localization. The probe is non-toxic and does not interfere with protein activity or stability. The covalent bond formed between the probe and cysteine residue is reversible, allowing for the detection of dynamic changes in protein function and localization.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile in lab experiments include its high specificity for cysteine residues, its reversible covalent bond formation, and its non-toxic nature. However, there are some limitations to using 4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile, including its relatively low quantum yield, which can limit its sensitivity in some experiments.

Future Directions

There are several future directions for the use of 4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile in scientific research. One direction is the development of improved fluorescent probes that have higher quantum yields and greater sensitivity. Another direction is the application of 4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile in the study of protein-protein interactions and signaling pathways. Additionally, the use of 4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile in live animal models could provide valuable insights into protein function and localization in vivo.

Synthesis Methods

The synthesis of 4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile involves several steps, including the reaction of 6-chlorobenzothiazole with 1,2-ethanediamine to form 1-(6-chlorobenzothiazol-2-ylamino)ethane. This intermediate is then reacted with 4-fluorobenzonitrile to form 4-[1-(6-chlorobenzothiazol-2-ylamino)ethyl]benzonitrile. Finally, the chloro group is replaced with an ethylene glycol chain to form 4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile.

Scientific Research Applications

4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile has been widely used in scientific research for the detection of cysteine residues in proteins. This molecule can selectively react with cysteine residues, forming a covalent bond that results in a fluorescent signal. This allows researchers to study protein function and localization in live cells and tissues. 4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile has been used to study a wide range of proteins, including enzymes, receptors, and transporters.

properties

IUPAC Name

4-[1-(1,3-benzothiazol-6-ylamino)ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c1-11(13-4-2-12(9-17)3-5-13)19-14-6-7-15-16(8-14)20-10-18-15/h2-8,10-11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOJUVKIKJGMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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